molecular formula C12H9Cl3N2O2S B2959726 3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 955962-40-0

3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole

Cat. No. B2959726
M. Wt: 351.63
InChI Key: QMRBRDODUWKFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole” is a chemical compound with the molecular formula C12H9Cl3N2O2S . It has a molecular weight of 351.64 . This compound is available from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a cyclopropyl group, a trichlorophenyl group, and a sulfonyl group .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), which is significant for developing new therapeutic agents. This work led to the identification of potent and selective COX-2 inhibitors, showcasing the compound's relevance in medicinal chemistry and pharmacology (Penning et al., 1997).

Chemical Transformations and Mechanisms

Research on heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes illustrated the versatility of pyrazole fused analogues in synthesizing complex heterocyclic structures. This study highlights the compound's utility in organic synthesis and the development of new chemical reactions (Chaloner et al., 1992).

Antitumor Activity

A series of 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and other pharmacophores were synthesized and evaluated for their antitumor activity. This demonstrates the compound's potential application in developing new anticancer agents (Rostom, 2006).

Antimicrobial and Cytotoxic Activities

Another study synthesized a new class of sulfone linked bis heterocycles, showing significant antimicrobial activity and cytotoxicity against certain cancer cell lines. This research suggests the compound's utility in developing new antimicrobial and anticancer agents (Muralikrishna et al., 2012).

properties

IUPAC Name

3-cyclopropyl-1-(2,4,5-trichlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O2S/c13-8-5-10(15)12(6-9(8)14)20(18,19)17-4-3-11(16-17)7-1-2-7/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRBRDODUWKFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole

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